molecular formula C19H23N3O3 B2896985 ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate CAS No. 861208-99-3

ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate

Cat. No.: B2896985
CAS No.: 861208-99-3
M. Wt: 341.411
InChI Key: OSCUWOXUWBZTIH-UHFFFAOYSA-N
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Description

Ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate is a chemical compound with a complex molecular structure that combines elements of pyridazine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate typically involves multiple steps starting with the preparation of key intermediates:

  • Synthesis of Pyridazine Core: : The pyridazine ring can be constructed through cyclization reactions involving hydrazines and diketones under controlled conditions, often using catalysts to enhance reaction efficiency.

  • Phenyl Substitution:

  • Piperidine Addition: : The 4-position of the pyridazine ring is functionalized by introducing a piperidine moiety, typically through nucleophilic substitution reactions involving piperidine derivatives.

  • Acetate Ester Formation: : The final step involves esterification, where the compound is reacted with ethyl acetate under acidic or basic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, large-scale production of this compound would likely employ continuous flow reactors to optimize reaction conditions and yield. Automation and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, would be crucial for scalability and efficiency.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the phenyl or piperidine moieties using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions may occur at the pyridazine ring, often using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions susceptible to such reactions, such as the piperidine or phenyl groups.

Common Reagents and Conditions

  • Oxidation: : Agents such as potassium permanganate in acidic or basic media.

  • Reduction: : Sodium borohydride in alcohol solvents or lithium aluminum hydride in ether solvents.

  • Substitution: : Halogenated reagents or organometallics under various conditions, depending on the target functional group.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones, depending on the extent of oxidation.

  • Reduction: : Alcohols or amines, depending on the functional group reduced.

  • Substitution: : Varied depending on the incoming substituent but can include halogenated derivatives or organometallic complexes.

Scientific Research Applications

Chemistry: The compound's unique structure makes it a valuable intermediate in synthetic organic chemistry, aiding in the construction of complex molecules with pharmacological relevance.

Biology and Medicine: Ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate has shown potential in medicinal chemistry as a scaffold for developing new therapeutic agents. Its structure is conducive to interactions with biological targets, making it a candidate for drug development, particularly in fields like oncology and neurology.

Industry: In industrial applications, this compound can serve as a precursor for advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through interactions at the molecular level, involving binding to specific receptors or enzymes. For example, the phenyl and piperidine groups can interact with hydrophobic pockets of proteins, while the pyridazine ring may participate in hydrogen bonding and π-π interactions.

Molecular Targets and Pathways: Common molecular targets include enzymes and receptors in the nervous system and metabolic pathways involved in cell proliferation and apoptosis. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate is unique due to its combined pyridazine and piperidine structures, which confer distinct reactivity and interaction profiles. This uniqueness can be advantageous in designing selective and potent therapeutic agents.

Similar Compounds

  • Ethyl 2-[6-oxo-4-piperidino-1(6H)-pyridazinyl]acetate: : Lacks the phenyl substitution, resulting in different reactivity.

  • 2-Phenyl-4-piperidino-6-oxo-1(6H)-pyridazine: : Shares core structures but lacks the acetate ester, affecting solubility and reactivity.

  • Ethyl 2-[3-phenyl-6-oxo-4-piperidino-1(6H)-pyridazinyl]butanoate:

This compound stands out in its class due to the specific arrangement and nature of its functional groups, making it a compound of significant interest in various scientific and industrial fields.

Properties

IUPAC Name

ethyl 2-(6-oxo-3-phenyl-4-piperidin-1-ylpyridazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-25-18(24)14-22-17(23)13-16(21-11-7-4-8-12-21)19(20-22)15-9-5-3-6-10-15/h3,5-6,9-10,13H,2,4,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCUWOXUWBZTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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